PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(oxiran-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8(6-10-5-1)3-4-9-7-11-9/h1-2,5-6,9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKTVECCRMXHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ring Opening Polymerization:
The oxirane ring can undergo ring-opening polymerization (ROP) to form a polyether backbone. In this "grafting from" approach, the polymerization is initiated, and the Pyridine (B92270), 3-(2-oxiranylethyl)- monomer units add sequentially, creating a polymer chain where the 3-pyridylethyl groups are tethered as side chains. This method allows for the synthesis of well-defined homopolymers or block copolymers with a high density of pyridine functionality. The resulting polyethers containing pendant pyridine groups can be used in applications such as responsive drug delivery systems, as the pyridine nitrogen can be protonated or deprotonated depending on the ambient pH, altering the polymer's solubility and conformation.
Grafting Onto Existing Polymers:
In a "grafting to" approach, pre-existing polymers that contain nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups) can be modified by reacting them with Pyridine (B92270), 3-(2-oxiranylethyl)- (9CI). The nucleophilic groups on the polymer backbone attack the oxirane ring, leading to its opening and the formation of a stable covalent bond. This method is highly versatile for functionalizing a wide range of commodity or specialty polymers, thereby tailoring their surface properties or bulk characteristics. For example, grafting this molecule onto a hydrophilic polymer backbone can introduce sites for metal ion chelation or for creating materials with specific catalytic or antimicrobial properties. mdpi.comnih.gov
Table 2: Strategies for Integrating Pyridine, 3-(2-oxiranylethyl)- (9CI) into Polymers
| Integration Strategy | Description | Resulting Polymer Architecture | Potential Function |
| Ring-Opening Polymerization (ROP) | The oxirane ring of the monomer is opened, and the monomers are linked to form a polyether chain. | A linear polymer with a polyether backbone and pendant 3-pyridylethyl side chains. | pH-responsive materials, metal-chelating resins, solid-state electrolytes. |
| Grafting onto Nucleophilic Polymers | The oxirane ring reacts with nucleophilic groups (e.g., -OH, -NH₂) on an existing polymer chain. | A polymer backbone (e.g., polyvinyl alcohol, chitosan) with covalently attached 3-(1-hydroxy-2-ethyl)pyridine side chains. | Functionalized surfaces, materials with enhanced adhesion, antimicrobial polymers. |
Elucidation of Chemical Reactivity and Transformative Pathways of Pyridine, 3 2 Oxiranylethyl 9ci
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The inherent ring strain of the oxirane in Pyridine (B92270), 3-(2-oxiranylethyl)- (9CI) facilitates its cleavage under both acidic and basic/nucleophilic conditions. This reactivity allows for the introduction of diverse functional groups, leading to the formation of valuable products such as amino alcohols and diols.
With Nitrogen-Based Nucleophiles (e.g., amines, amides)
The reaction of epoxides with nitrogen-based nucleophiles, known as aminolysis, is a fundamental method for the synthesis of 1,2-amino alcohols. wmich.edu These products are significant scaffolds in medicinal chemistry and chiral ligand synthesis. researchgate.net
The aminolysis of the unsymmetrical oxirane ring in Pyridine, 3-(2-oxiranylethyl)- proceeds via a classic SN2 mechanism. The regiochemical and stereochemical course of the reaction is dictated by the reaction conditions.
Regioselectivity : Under neutral or basic conditions, the amine nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For Pyridine, 3-(2-oxiranylethyl)-, this is the terminal carbon (C-2') of the oxirane ring. This pathway is favored due to lower steric repulsion in the transition state. However, the use of Lewis acid catalysts can sometimes alter this selectivity by coordinating to the epoxide oxygen and imparting SN1-like character to the transition state. wmich.edu In the case of similar pyridyl epoxides, even with Lewis acid catalysis (e.g., Sc(OTf)₃), the reaction can proceed with high regioselectivity to yield β-amino alcohols, indicating a persistent preference for attack at the terminal position. researchgate.net
Stereochemistry : As is characteristic of SN2 reactions, the aminolysis of the epoxide occurs with an inversion of configuration at the electrophilic carbon center that is attacked by the nucleophile. This results in an anti-addition, where the newly introduced amino group and the resulting hydroxyl group are positioned on opposite faces of the carbon-carbon bond.
| Conditions | Nucleophile | Major Product | Mechanism | Key Factor |
|---|---|---|---|---|
| Neutral / Basic | Primary Amine (R-NH₂) | 1-(Pyridin-3-yl)-3-(alkylamino)propan-2-ol (Attack at C-2') | SN2 | Steric Hindrance |
| Lewis Acid Catalyzed | Primary Amine (R-NH₂) | 1-(Pyridin-3-yl)-3-(alkylamino)propan-2-ol (Attack at C-2') | SN2-like | Steric and Electronic Effects |
The principal products of the reaction between Pyridine, 3-(2-oxiranylethyl)- and nitrogen nucleophiles like primary or secondary amines are β-amino alcohols. wmich.eduresearchgate.net This transformation involves the cleavage of a C-O bond in the epoxide ring and the formation of a new C-N bond. The reaction provides a direct and high-yield route to compounds containing both hydroxyl and amino functionalities on adjacent carbons, which are valuable synthetic intermediates. wmich.edu
The formation of cyclic ethers is not a typical direct outcome of the intermolecular aminolysis of epoxides. Such products would necessitate a subsequent intramolecular cyclization event, which is a separate reaction step not inherently part of the initial ring-opening. Therefore, the primary focus of this transformation remains the efficient synthesis of acyclic 1,2-amino alcohols.
With Oxygen-Based Nucleophiles (e.g., alcohols, phenols, water)
Oxygen-based nucleophiles, including water, alcohols, and phenols, readily open the oxirane ring to produce diols or β-alkoxy alcohols. The mechanism and, critically, the regioselectivity of this process are highly dependent on whether the reaction is catalyzed by acid or base. libretexts.orgopenstax.org
Under acidic conditions, the ring-opening reaction proceeds through a mechanism that has significant SN1 character. libretexts.orgchemistrysteps.com
Protonation of the Epoxide : The first step involves the rapid and reversible protonation of the epoxide oxygen by the acid catalyst. This enhances the leaving group ability of the oxygen and activates the epoxide towards nucleophilic attack. chemistrysteps.com
Nucleophilic Attack : A weak nucleophile, such as water or an alcohol, attacks one of the carbons of the protonated epoxide. In this SN1-like transition state, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (secondary C-1') carbon of the oxirane ring in Pyridine, 3-(2-oxiranylethyl)-. libretexts.orgchemistrysteps.com
Deprotonation : The final step is the deprotonation of the attacking nucleophile to yield the neutral product and regenerate the acid catalyst.
This mechanism results in the anti-addition of the nucleophile and the hydroxyl group, with the nucleophile adding to the more substituted carbon. openstax.org
In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxides), the ring-opening is a pure SN2 reaction. openstax.org
Nucleophilic Attack : The strong nucleophile directly attacks one of the epoxide carbons. Since the epoxide ring is not protonated, the reaction is governed primarily by steric hindrance.
Ring-Opening : The nucleophile attacks the less sterically hindered carbon atom (the primary C-2' carbon). This backside attack leads to the opening of the epoxide ring and the formation of an alkoxide intermediate.
Protonation : A subsequent protonation step, typically from the solvent during workup, yields the final product.
This pathway also results in an anti-addition product, but with the opposite regioselectivity compared to the acid-catalyzed route; the nucleophile adds to the less substituted carbon. libretexts.orgopenstax.org
| Condition | Mechanism | Site of Nucleophilic Attack | Major Product |
|---|---|---|---|
| Acid-Catalyzed (H₂SO₄) | SN1-like | More substituted carbon (C-1') | 2-Methoxy-1-(pyridin-3-yl)propan-1-ol |
| Base-Catalyzed (NaOCH₃) | SN2 | Less substituted carbon (C-2') | 1-Methoxy-1-(pyridin-3-yl)propan-2-ol |
With Sulfur and Carbon-Based Nucleophiles (e.g., thiols, organometallics)
The epoxide (oxirane) ring in Pyridine, 3-(2-oxiranylethyl)- is a potent electrophile, susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.
Reactions with Sulfur Nucleophiles: Thiols and their corresponding thiolates are effective sulfur-based nucleophiles for the regioselective ring-opening of epoxides. In the case of 3-(2-oxiranylethyl)pyridine, the reaction with a thiol (R-SH) is expected to proceed via an SN2 mechanism. Under basic conditions (which generate the more nucleophilic thiolate anion, RS⁻), the attack would preferentially occur at the less sterically hindered terminal carbon of the oxirane ring. This reaction leads to the formation of a secondary alcohol and a thioether linkage. Acidic conditions can also facilitate the ring-opening, but may also affect the pyridine nitrogen.
Reactions with Carbon-Based Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that readily attack the oxirane ring diva-portal.orglibretexts.orgorganic-chemistry.org. The reaction involves the nucleophilic addition of the carbanionic 'R' group to one of the epoxide carbons, followed by a workup step (typically with aqueous acid) to protonate the resulting alkoxide. This process is a fundamental carbon-carbon bond-forming reaction. The attack generally occurs at the less substituted carbon atom of the epoxide, leading to the formation of a new, longer carbon chain and a secondary alcohol.
The general transformation for these nucleophilic ring-opening reactions can be summarized in the following table.
| Nucleophile Type | Reagent Example | Product Structure | Functional Groups Introduced |
| Sulfur | Ethanethiol (EtSH) | 3-(3-(Ethylthio)-2-hydroxypropyl)pyridine | Thioether, Secondary Alcohol |
| Carbon (Grignard) | Methylmagnesium bromide (MeMgBr) | 3-(2-Hydroxybutyl)pyridine | Alkyl group, Secondary Alcohol |
| Carbon (Organolithium) | n-Butyllithium (n-BuLi) | 3-(2-Hydroxyheptyl)pyridine | Alkyl group, Secondary Alcohol |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it a key site for a variety of chemical transformations.
N-Alkylation and Quaternization Reactions
The nitrogen atom in Pyridine, 3-(2-oxiranylethyl)- can act as a nucleophile and react with alkylating agents to form quaternary pyridinium salts. This classic transformation is known as the Menshutkin reaction researchgate.net. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) nih.govosti.gov. The reaction involves the SN2 displacement of a halide by the pyridine nitrogen, resulting in a positively charged pyridinium ion and a corresponding counter-anion nih.govresearchgate.net.
Quaternization significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack nih.gov. This increased reactivity is a valuable tool in organic synthesis. The formation of these salts also enhances the water solubility of the molecule mdpi.com. While specific studies on 3-(2-oxiranylethyl)pyridine are not prevalent, its behavior in N-alkylation is expected to be analogous to other 3-substituted pyridines.
| Alkylating Agent | Product Name |
| Methyl Iodide | 1-Methyl-3-(2-oxiranylethyl)pyridinium iodide |
| Benzyl Bromide | 1-Benzyl-3-(2-oxiranylethyl)pyridinium bromide |
| Ethyl Triflate | 1-Ethyl-3-(2-oxiranylethyl)pyridinium triflate |
Coordination Chemistry with Metal Centers
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals wikipedia.orgjscimedcentral.comresearchgate.net. The nitrogen atom donates its lone pair of electrons to a vacant orbital on the metal center, forming a coordinate covalent bond. Pyridine, 3-(2-oxiranylethyl)- is expected to function as a monodentate ligand through its nitrogen atom, similar to other pyridine derivatives jscimedcentral.com. The oxirane substituent, while potentially capable of coordinating to some metal centers, would likely be a weaker coordinating group than the pyridine nitrogen.
In ligand design, the electronic and steric properties of substituents on the pyridine ring are crucial. The 3-(2-oxiranylethyl) group is primarily an alkyl substituent with respect to the pyridine ring, which has a mild electron-donating effect through induction. This can slightly increase the basicity and donor strength of the pyridine nitrogen compared to unsubstituted pyridine.
Complexation of this ligand with metal salts like those of palladium(II), nickel(II), copper(I), and silver(I) would lead to complexes with various geometries, such as square planar or tetrahedral, depending on the metal ion and its coordination preferences jscimedcentral.comnih.gov. The presence of the reactive oxirane ring offers a unique feature: the potential for post-coordination modification. Once complexed to a metal center, the oxirane moiety could undergo ring-opening reactions, potentially leading to the formation of new multidentate ligands or tethered catalytic systems.
Pyridine-ligated metal complexes are widely used as catalysts in organic synthesis, including in important reactions like Heck and Suzuki-Miyaura cross-couplings nih.gov and hydrogenation wikipedia.org. The electronic nature of the pyridine ligand directly influences the electronic properties of the metal center, thereby affecting the catalyst's activity, stability, and selectivity nih.gov.
Oxidation and Reduction of the Pyridine Ring System
Oxidation: The pyridine ring can undergo oxidation at the nitrogen atom to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid arkat-usa.org. The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine. The N-O bond introduces a dipolar character, making the ring more susceptible to both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. Dearomative oxidation is also a possible pathway to access functionalized piperidines nih.gov.
Reduction: The aromatic pyridine ring is relatively resistant to reduction but can be hydrogenated under forcing conditions, typically using heterogeneous catalysts like platinum, palladium, or rhodium at high pressures and temperatures. This reaction converts the pyridine ring into a piperidine ring. Milder chemical methods have also been developed. For example, pyridine and its derivatives can be reduced to piperidines using samarium diiodide in the presence of water clockss.org. Alternatively, the pyridine ring can be activated by N-acylation or N-alkylation to form a pyridinium ion, which is much more readily reduced to a dihydropyridine or a tetrahydropyridine, and subsequently to a piperidine nih.govnih.gov.
Interplay and Chemo-selectivity Between the Oxirane and Pyridine Functionalities
The chemical behavior of Pyridine, 3-(2-oxiranylethyl)- (9CI) is dictated by the presence of two distinct functional groups: the electron-deficient aromatic pyridine ring and the strained, electrophilic oxirane (epoxide) ring. The interplay between these moieties governs the molecule's reactivity and chemo-selectivity, allowing for controlled chemical transformations. The pyridine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, while the pyridine ring itself is generally resistant to electrophilic attack but susceptible to nucleophilic substitution at positions 2, 4, and 6, especially if activated. nih.gov Conversely, the oxirane ring is a potent electrophile, readily undergoing ring-opening reactions upon attack by nucleophiles.
Selective Functionalization in Multi-functional Transformations
The dual functionality of Pyridine, 3-(2-oxiranylethyl)- enables selective transformations by carefully choosing reagents and reaction conditions that target either the pyridine ring or the oxirane moiety.
Reactions Targeting the Pyridine Moiety: The functionalization of the pyridine ring in the presence of an oxirane is challenging due to the high reactivity of the epoxide. However, specific reactions that target the pyridine nitrogen or the ring's C-H bonds can be envisioned.
N-Functionalization: The pyridine nitrogen can be selectively protonated, alkylated, or oxidized to the corresponding N-oxide without affecting the oxirane ring under controlled, non-nucleophilic conditions. researchgate.net For instance, reaction with an alkyl halide would yield a pyridinium salt.
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a significant challenge due to its electronic properties. nih.gov Strategies often involve pre-activation, such as conversion to phosphonium salts, which can direct functionalization to specific positions. researchgate.netnih.gov For the 3-substituted pyridine ring, electrophilic substitution, though difficult, would occur at the C5 position. nih.gov Nucleophilic attack would preferentially target the C2 or C6 positions.
Reactions Targeting the Oxirane Moiety: The oxirane ring is highly susceptible to nucleophilic attack, which can proceed via either SN1 or SN2 mechanisms depending on the conditions. The pyridine ring, being a relatively weak nucleophile, generally does not interfere with the ring-opening of the epoxide by stronger external nucleophiles.
Nucleophilic Ring-Opening: A wide array of nucleophiles (e.g., amines, alkoxides, thiols, carbanions) can open the epoxide ring. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the nature of the catalyst (acidic or basic). In a related compound, 2-oxiranyl-pyridine, regioselective ring-opening with chiral amines has been demonstrated, yielding β-amino alcohols. researchgate.net A similar chemo-selectivity is expected for the 3-substituted isomer, where the nucleophile attacks one of the epoxide carbons, leaving the pyridine ring intact. Theoretical studies on epoxide ring-opening catalyzed by pyridine bases show that the reaction should proceed under mild conditions. researchgate.net
The table below summarizes the expected chemo-selective reactions based on the targeted functional group.
| Reagent Type | Targeted Group | Expected Product | Conditions |
| Strong, non-nucleophilic acid | Pyridine | Pyridinium salt | Anhydrous, low temperature |
| Alkyl Halide (e.g., CH₃I) | Pyridine | N-alkyl pyridinium salt | Mild, aprotic solvent |
| Peroxy acids (e.g., m-CPBA) | Pyridine | Pyridine-N-oxide | Controlled stoichiometry |
| Strong nucleophile (e.g., R-NH₂) | Oxirane | Ring-opened amino alcohol | Basic or neutral |
| Lewis/Brønsted Acid + Nucleophile | Oxirane | Ring-opened product | Catalytic |
This table presents plausible selective functionalization pathways for Pyridine, 3-(2-oxiranylethyl)- based on general chemical principles.
Intramolecular Cyclizations and Rearrangements Initiated by Synergistic Effects
The proximity of the nucleophilic pyridine nitrogen to the electrophilic oxirane ring within the same molecule creates the potential for intramolecular cyclization reactions. wikipedia.org These reactions are often favored over their intermolecular counterparts due to entropic advantages. wikipedia.org
Under acidic conditions, protonation of the oxirane oxygen would activate it towards nucleophilic attack. The pyridine nitrogen can act as an internal nucleophile, attacking one of the epoxide carbons. This intramolecular SN2 reaction would lead to the formation of a bicyclic pyridinium derivative. Subsequent attack by a nucleophile (e.g., water or the counter-ion) would open the newly formed ring to yield a substituted piperidine or a related heterocyclic structure. The regioselectivity of the initial attack (on the terminal vs. the internal carbon of the epoxide) would determine the size of the resulting ring, with 5- and 6-membered rings being kinetically and thermodynamically favored. wikipedia.org
A plausible pathway for such a cyclization is outlined below:
Activation: Protonation of the epoxide oxygen enhances its electrophilicity.
Intramolecular Attack: The pyridine nitrogen attacks the proximal carbon of the activated epoxide.
Cyclization: Formation of a five-membered ring, resulting in a bicyclic oxazolo[3,2-a]pyridinium-type intermediate.
Rearrangement/Nucleophilic Opening: The strained bicyclic intermediate could then undergo rearrangement or be opened by an external nucleophile to yield a stable, functionalized product.
While specific studies on Pyridine, 3-(2-oxiranylethyl)- are not prevalent, intramolecular cyclizations are well-documented in related systems, such as the synthesis of fused heteroaromatic compounds from pyridine derivatives through palladium-catalyzed C-H arylation beilstein-journals.org or the formation of quinoline rings via Povarov reactions. mdpi.com These examples highlight the potential for synergistic effects between adjacent functional groups to drive complex molecular transformations.
Polymerization Mechanisms and Oligomerization Reactions
The oxirane moiety in Pyridine, 3-(2-oxiranylethyl)- makes it a suitable monomer for ring-opening polymerization (ROP), a process that can be initiated by cationic, anionic, or coordination mechanisms. The pendant pyridine group plays a crucial role in the polymerization process, influencing monomer reactivity, catalyst activity, and the properties of the resulting polymer.
Ring-Opening Polymerization (ROP) with Oxirane Moiety
Ring-opening polymerization of epoxides is a well-established method for producing polyethers. nih.gov The polymerization of Pyridine, 3-(2-oxiranylethyl)- would result in a polyether with pendant pyridylethyl groups.
Anionic ROP: Initiated by strong bases or nucleophiles (e.g., alkoxides, organometallic compounds), anionic ROP proceeds via the nucleophilic attack on one of the oxirane's carbon atoms. uni-bayreuth.de The propagation step involves the resulting alkoxide chain end attacking another monomer molecule. The pyridine group is generally stable under these conditions, although its basicity might influence the choice of initiator and solvent.
Cationic ROP: This mechanism is initiated by Brønsted or Lewis acids. The initiator activates the oxirane by protonating or coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by another monomer molecule. A significant challenge in the cationic ROP of this monomer is the basicity of the pyridine nitrogen, which can compete with the oxirane oxygen for the initiator, potentially inhibiting or terminating the polymerization.
Coordination ROP: Often catalyzed by transition metal complexes (e.g., aluminum, zinc, or rare-earth metal-based systems), this mechanism involves the coordination of the monomer to the metal center before ring-opening and insertion into the metal-polymer bond. nih.gov This method often provides excellent control over the polymer's molecular weight and stereochemistry. The pyridine nitrogen can coordinate to the metal catalyst, which may either be a crucial part of the catalytic cycle or act as an inhibitor, a common issue with pyridine-containing monomers in transition-metal catalysis. nih.govchemrxiv.orgchemrxiv.org
Copolymerization with Other Monomers
Pyridine, 3-(2-oxiranylethyl)- can be copolymerized with other monomers to tailor the properties of the final material.
Copolymerization with other Epoxides: Through ring-opening mechanisms, it can be readily copolymerized with other epoxides like propylene oxide or ethylene (B1197577) oxide to create random or block copolymers with varying densities of pyridine functionality.
Copolymerization with Cyclic Esters: It can also be copolymerized with cyclic esters such as lactide or caprolactone using catalysts that are active for both epoxide and ester ROP. This would yield functional polyesters with pendant pyridine groups, combining the properties of both polymer types.
Copolymerization with Vinyl Monomers: Direct copolymerization with vinyl monomers like styrene (B11656) or acrylates via free-radical or traditional anionic mechanisms is unlikely due to the different polymerization mechanisms. However, block copolymers could be synthesized by sequential polymerization. For example, anionic polymerization of styrene could be initiated, followed by the addition of ethylene oxide to create a hydroxyl-terminated polystyrene, which could then be used to initiate the ROP of Pyridine, 3-(2-oxiranylethyl)-. google.com Various studies have explored the copolymerization of other pyridine-containing monomers, such as vinylpyridines, with styrene and acrylic acid derivatives, demonstrating the versatility of incorporating pyridine into different polymer backbones. mdpi.comnih.govnih.gov
The following table outlines potential comonomers and polymerization methods for Pyridine, 3-(2-oxiranylethyl)-.
| Comonomer Class | Example Comonomer | Polymerization Type | Resulting Copolymer |
| Epoxides | Propylene Oxide | Anionic/Coordination ROP | Random or Block Polyether |
| Cyclic Esters | ε-Caprolactone | Coordination ROP | Random or Block Polyester-ether |
| Vinyl Monomers | Styrene | Sequential Anionic Polymerization | Block Copolymer (Polystyrene-b-Polyether) |
| Methacrylates | Methyl Methacrylate | Sequential Polymerization (e.g., ATRP then ROP) | Block Copolymer (Polymethacrylate-b-Polyether) |
This table illustrates potential copolymerization strategies for creating polymers with tailored properties.
Role of Pyridine Nitrogen in Polymerization Catalysis
The pyridine nitrogen atom can actively participate in the polymerization process, acting as either a catalyst or an inhibitor.
As an Organocatalyst: Pyridine and other nitrogenous bases are known to act as nucleophilic or basic catalysts for the ROP of cyclic monomers. researchgate.netacs.orgmdpi.com The pyridine moiety within the monomer itself could potentially catalyze the polymerization, especially in the presence of a co-catalyst or initiator like an alcohol. The nitrogen atom can act as a hydrogen-bond acceptor, activating the alcohol initiator, while also potentially acting as a nucleophile to attack another monomer.
As a Ligand/Inhibitor in Metal-Catalyzed ROP: In coordination polymerization, the pyridine nitrogen's ability to coordinate with the metal center of the catalyst is a critical factor. mdpi.com This coordination can be beneficial, forming part of a well-defined catalytic species that enhances activity and selectivity. However, strong coordination can also lead to catalyst deactivation by blocking the site needed for monomer coordination and propagation. nih.govchemrxiv.org The steric environment around the nitrogen atom can be modulated to control this coordinative ability, a strategy used in the successful ROMP of pyridinonorbornenes. nih.govchemrxiv.org This dual role means that the choice of metal catalyst is crucial when polymerizing Pyridine, 3-(2-oxiranylethyl)-.
Design and Synthesis of Pyridine, 3 2 Oxiranylethyl 9ci Derivatives and Analogues
Structural Modifications of the Oxirane Ring in Analogues
The oxirane, or epoxide, ring is a key functional group in "Pyridine, 3-(2-oxiranylethyl)- (9CI)" due to its high ring strain (approximately 18.6 kcal/mol), which makes it susceptible to ring-opening reactions by a wide range of nucleophiles. csbsju.edureactory.appacs.org This reactivity can be precisely controlled and exploited through structural modifications.
Introduction of Substituents for Modulation of Reactivity
The introduction of substituents onto the oxirane ring is a primary strategy for modulating the reactivity and regioselectivity of its ring-opening reactions. The outcome of a nucleophilic attack on an unsymmetrical epoxide is governed by both steric and electronic factors, which differ significantly under basic/neutral versus acidic conditions.
Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. csbsju.edureactory.app Therefore, introducing bulky substituents will direct the nucleophilic attack to the alternative carbon.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with a character that is intermediate between SN1 and SN2. The nucleophile attacks the carbon atom that can better stabilize the partial positive charge of the transition state. Consequently, the attack occurs at the more substituted carbon. Electron-donating substituents on the ring will further favor attack at the more substituted position, while electron-withdrawing groups can influence the reaction pathway by destabilizing carbocation formation.
Table 1: Effect of Oxirane Substitution on Regioselectivity of Nucleophilic Ring-Opening
| Substituent (R) on Oxirane | Reaction Condition | Major Site of Nucleophilic Attack | Rationale |
| Alkyl (Electron-Donating) | Basic/Neutral | Least substituted carbon | Steric hindrance (SN2-like) csbsju.edu |
| Alkyl (Electron-Donating) | Acidic | Most substituted carbon | Carbocation stability (SN1-like) reactory.app |
| Aryl (Electron-Donating/Resonance) | Basic/Neutral | Least substituted carbon | Steric hindrance |
| Aryl (Electron-Donating/Resonance) | Acidic | Most substituted carbon (benzylic) | Enhanced carbocation stability |
| Electron-Withdrawing Group (e.g., -CF₃) | Basic/Neutral | Least substituted carbon | Steric hindrance |
| Electron-Withdrawing Group (e.g., -CF₃) | Acidic | Least substituted carbon | Destabilization of adjacent carbocation |
Conversion to Other Heterocyclic Systems
The strained oxirane ring serves as a valuable synthetic intermediate for accessing other heterocyclic systems, particularly other three- and four-membered rings. This transformation allows for the introduction of different heteroatoms and the creation of analogues with distinct chemical properties.
Thiiranes (Episulfides): The conversion of epoxides to their sulfur analogues, thiiranes, is a common and efficient transformation. georganics.sk This is typically achieved using a sulfur-transfer reagent, with thiourea and alkali metal thiocyanates being the most frequently used. georganics.sktandfonline.comchemistryviews.org The reaction generally proceeds with an inversion of stereochemistry at one of the carbon centers, consistent with an SN2 mechanism involving the backside attack of the sulfur nucleophile to open the epoxide, followed by an intramolecular SN2 displacement of oxygen. tandfonline.com Green chemistry protocols for this conversion have been developed using thiourea on silica gel in the absence of a solvent. tandfonline.com A catalytic enantioselective method has also been developed, employing a Brønsted acid catalyst to facilitate a kinetic resolution process, yielding both the thiirane and the remaining epoxide in high enantiomeric purity. acs.org
Aziridines: Aziridines, the nitrogen analogues of epoxides, can also be synthesized from an oxirane precursor. A classical two-step approach involves the ring-opening of the epoxide with an azide ion (e.g., from sodium azide), followed by reduction of the resulting azido alcohol, often with a phosphine (B1218219) reagent like triphenylphosphine, which induces cyclization. chem-station.comwikipedia.org More direct methods also exist. The reaction of epoxides with amines can produce amino alcohols, which can then be induced to cyclize to form aziridines, for example, through the Wenker synthesis or the Mitsunobu reaction. wikipedia.org
Oxetanes: The four-membered ether ring of oxetanes can be constructed from epoxides via a ring-expansion reaction. nih.gov A prominent method for this one-carbon homologation is the Corey-Chaykovsky reaction, which utilizes sulfur ylides such as dimethyloxosulfonium methylide. nih.govbeilstein-journals.org The reaction involves the initial nucleophilic attack of the ylide on the epoxide to open the ring, followed by an intramolecular nucleophilic substitution to form the four-membered oxetane ring. illinois.edu
Table 2: Synthesis of Heterocyclic Analogues from the Oxirane Ring
| Target Heterocycle | Reagents and Conditions | Mechanism Highlights |
| Thiirane | Thiourea or KSCN georganics.sktandfonline.comtandfonline.com | SN2 ring-opening followed by intramolecular SN2 cyclization |
| Aziridine | 1. NaN₃; 2. PPh₃ chem-station.comwikipedia.org | SN2 opening with azide, then Staudinger reaction and cyclization |
| Oxetane | Dimethyloxosulfonium methylide nih.govillinois.edu | Nucleophilic ring-opening by sulfur ylide, followed by intramolecular cyclization |
Derivatization of the Pyridine (B92270) Nucleus
The pyridine ring in "Pyridine, 3-(2-oxiranylethyl)- (9CI)" is an aromatic heterocycle with distinct electronic properties that allow for a wide range of derivatization reactions.
Substituent Effects on Electronic and Steric Properties
The pyridine molecule is aromatic, with a conjugated system of six π-electrons. wikipedia.org However, the high electronegativity of the nitrogen atom leads to an uneven distribution of electron density, making the ring electron-deficient compared to benzene. This influences its reactivity, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution. wikipedia.org
Introducing substituents onto the pyridine ring can significantly alter its electronic and steric landscape. acs.org
Electronic Effects: Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density on the ring, making it more reactive towards electrophiles and increasing the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the substituent. nih.gov These electronic effects can be quantitatively compared using Hammett parameters (σ), which correlate with changes in the metal's redox potential in corresponding metal complexes. nih.gov
Steric Effects: Bulky substituents placed at the 2- or 6-positions (ortho to the nitrogen) can sterically hinder the nitrogen's lone pair of electrons. This can decrease its ability to act as a base or as a nucleophile and can influence the regioselectivity of substitution reactions on the ring.
Table 3: Influence of Pyridine Substituents on Chemical Properties
| Substituent Type | Position Relative to Nitrogen | Effect on Basicity (pKa) | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| EDG (e.g., -CH₃, -OCH₃) | 2-, 4-, or 6- | Increase | Activated | Deactivated |
| EWG (e.g., -Cl, -NO₂) | 2-, 4-, or 6- | Decrease | Deactivated | Activated |
| EDG or EWG | 3- or 5- | Minor effect | Moderately affected | Minor effect |
Synthesis of Fused Pyridine Systems
The pyridine nucleus can serve as a foundation for the construction of bicyclic and polycyclic fused heterocyclic systems. Such modifications can dramatically alter the molecule's shape, rigidity, and electronic properties.
Indolizines: The indolizine skeleton is a fused 5/6-membered ring system containing a bridgehead nitrogen atom. A highly effective method for its synthesis involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile (e.g., an electron-deficient alkene or alkyne). organic-chemistry.orgresearchgate.net For the parent compound, this would involve N-alkylation of the pyridine nitrogen to form a pyridinium salt. Treatment of this salt with a base generates the pyridinium ylide in situ, which can then undergo a [3+2] cycloaddition reaction to construct the fused five-membered ring. organic-chemistry.orgresearchgate.net
Quinolizinium Salts: The quinolizinium cation is a planar, aromatic 6/6-fused heterocyclic system. wikipedia.org Syntheses often begin with substituted pyridines. wikipedia.org A modern approach involves the rhodium(III)-catalyzed C-H activation and annulation of 2-vinylpyridines with alkynes. acs.orgscispace.com To apply this to the 3-(2-oxiranylethyl)pyridine scaffold, the ethyl side chain would first need to be converted into a vinyl group. Subsequent transition-metal-catalyzed annulation with an alkyne could then lead to the formation of a fused quinolizinium system. acs.orgresearchgate.net
Hybrid Molecular Architectures Incorporating Pyridine, 3-(2-oxiranylethyl)- (9CI) Scaffolds
The bifunctional nature of "Pyridine, 3-(2-oxiranylethyl)- (9CI)" makes it an excellent building block for creating larger, more complex hybrid molecules. Both the pyridine and oxirane moieties can be used as handles for conjugation to other molecular entities.
The pyridine ring, with its basic nitrogen atom, can act as a ligand to coordinate with a wide range of metal ions, forming metallo-organic complexes. It can also participate in hydrogen bonding and π-stacking interactions, making it a valuable component in the design of supramolecular assemblies.
The oxirane ring is a potent electrophile for covalent bond formation. It can be opened by a vast array of nucleophiles, including alcohols, phenols, amines, and thiols, which are commonly found in other small molecules, polymers, or biomolecules. acs.org This ring-opening reaction provides a stable carbon-heteroatom bond, effectively linking the pyridine-containing scaffold to another molecular architecture. This strategy is particularly useful in medicinal chemistry for creating hybrid drugs or in materials science for functionalizing polymers.
Table 4: Conceptual Design of Hybrid Molecules
| Parent Scaffold | Linking Partner (with Nucleophile) | Resulting Hybrid Architecture | Linkage Type |
| Pyridine, 3-(2-oxiranylethyl)- | Polymer-NH₂ (e.g., Polylysine) | Pyridine-functionalized polymer | Amino-alcohol |
| Pyridine, 3-(2-oxiranylethyl)- | Drug-OH (e.g., a phenol-containing drug) | Hybrid drug molecule | Ether-alcohol |
| Pyridine, 3-(2-oxiranylethyl)- | Fluorophore-SH (e.g., a thiol-containing dye) | Fluorescently-tagged pyridine derivative | Thioether-alcohol |
| Pyridine, 3-(2-oxiranylethyl)- | Metal Salt (e.g., RuCl₃) | Metallo-organic complex | N-Metal coordinate bond |
Conjugation with Other Organic Scaffolds (e.g., for synthetic versatility)
The high reactivity of the oxirane ring is the primary route for conjugating Pyridine, 3-(2-oxiranylethyl)- (9CI) with other organic scaffolds. The ring-opening of the epoxide can be initiated by a variety of nucleophiles, such as amines, alcohols, or thiols, under controlled conditions. This reaction creates a stable carbon-nucleophile bond and generates a hydroxyl group on the adjacent carbon, providing a new site for further functionalization.
A prominent example of this strategy is the reaction with amine-containing scaffolds. The nucleophilic amine attacks one of the electrophilic carbons of the oxirane ring, leading to its opening and the formation of a β-amino alcohol derivative. This reaction is often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the oxirane. Such conjugations are instrumental in the synthesis of chiral ligands and specialized chemical building blocks.
Research on analogous 2-oxiranyl-pyridines demonstrates their effective and regioselective ring-opening by chiral primary amines. researchgate.net In a typical reaction, the oxiranyl-pyridine is treated with a chiral amine, often in the presence of a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃), to yield the corresponding β-amino alcohol. researchgate.net The resulting diastereomers can then be separated to provide enantiomerically pure compounds that serve as valuable chiral ligands in asymmetric synthesis. researchgate.net This methodology highlights how the oxirane moiety acts as a versatile handle for covalently linking the pyridine scaffold to other complex organic molecules, thereby expanding its synthetic utility.
Table 1: Representative Ring-Opening Conjugation with Amine Nucleophiles
| Reactant 1 | Nucleophilic Scaffold (Reactant 2) | Catalyst / Conditions | Conjugated Product | Functional Outcome |
| Oxiranyl-Pyridine | Chiral Primary Amine (e.g., (S)-1-phenylethylamine) | Sc(OTf)₃, DIEA, 80°C | β-Amino alcohol derivative of pyridine | Formation of new chiral centers; synthesis of precursors for chiral ligands. researchgate.net |
| Pyridine, 3-(2-oxiranylethyl)- | Aromatic Amine | Acid or Base Catalyst | N-substituted amino alcohol | Introduction of photo- or electro-active groups. |
| Pyridine, 3-(2-oxiranylethyl)- | Thiol-containing molecule (e.g., Cysteine derivative) | Base Catalyst | β-Thioether alcohol | Bioconjugation; linking to peptides or proteins. |
Integration into Polymeric Architectures for Specific Functions
The unique structure of Pyridine, 3-(2-oxiranylethyl)- (9CI) allows for its incorporation into polymeric materials, imparting the specific properties of the pyridine moiety, such as pH-responsiveness, metal coordination capability, and catalytic activity, to the final macromolecule. Integration can be achieved primarily through two strategic approaches: polymerization of the monomer itself or grafting the molecule onto an existing polymer backbone.
Applications of Pyridine, 3 2 Oxiranylethyl 9ci in Advanced Materials and Organic Synthesis
Role as a Functional Monomer in Polymer Science
The presence of the vinyl-reactive pyridine (B92270) group and the ring-opening potential of the oxirane moiety make Pyridine, 3-(2-oxiranylethyl)- (9CI) a valuable functional monomer in the synthesis of specialized polymers.
Synthesis of Functional Polymers with Pendant Reactive Groups
Pyridine, 3-(2-oxiranylethyl)- (9CI) can be polymerized through mechanisms involving the pyridine nucleus, such as ring-opening metathesis polymerization (ROMP) of pyridinonorbornenes, to yield polymers with pendant oxiranylethyl groups. These pendant epoxide rings serve as reactive handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This approach enables the synthesis of polymers with tailored properties for specific applications.
The reactivity of the pendant oxirane groups allows for various chemical transformations, including:
Grafting: Other polymer chains can be grafted onto the backbone, leading to the formation of graft copolymers with unique morphologies and properties.
Surface Modification: The reactive groups can be used to anchor the polymer to surfaces, creating functional coatings with specific adhesion or biocompatibility characteristics.
Introduction of Functional Moieties: The epoxide ring can be opened by a variety of nucleophiles to introduce specific functionalities, such as amines, alcohols, or thiols, thereby tuning the polymer's chemical and physical properties.
| Polymerization Method | Resulting Polymer Structure | Potential Applications |
| Ring-Opening Metathesis Polymerization (ROMP) | Polypyridinonorbornene with pendant oxiranylethyl groups | Functional coatings, drug delivery systems, advanced composites |
| Controlled Radical Polymerization | Copolymers with styrenic or acrylic monomers | Membranes, sensors, stimuli-responsive materials |
Cross-linking Agents and Curing Chemistry in Epoxy Systems
The oxirane group in Pyridine, 3-(2-oxiranylethyl)- (9CI) allows it to participate in the curing of epoxy resins. When blended with conventional epoxy resins and curing agents, the oxirane ring can react with nucleophiles, such as amines or anhydrides, contributing to the formation of a cross-linked network. The pyridine moiety can also influence the curing process. Tertiary amines are known to catalyze the curing of epoxy-anhydride systems, and the pyridine nitrogen in this monomer could potentially exhibit a similar catalytic effect, accelerating the curing process.
The incorporation of this pyridine-containing monomer into an epoxy network can lead to materials with enhanced thermal stability and mechanical properties due to the rigid aromatic structure of the pyridine ring.
| Curing System Component | Function | Effect on Epoxy Resin |
| Oxirane Group | Co-monomer/Cross-linker | Participates in network formation, increasing cross-link density. |
| Pyridine Moiety | Potential Catalyst | May accelerate curing reactions, particularly in anhydride-based systems. |
Modifiers for Polymeric Material Properties
As a reactive modifier, Pyridine, 3-(2-oxiranylethyl)- (9CI) can be incorporated into existing polymers to alter their properties. The reactive epoxide group can be grafted onto polymer backbones containing suitable functional groups, such as hydroxyl or carboxyl groups. This modification introduces the pyridine functionality into the polymer, which can enhance properties like thermal stability, flame retardancy, and adhesion to certain substrates. Furthermore, the basic nature of the pyridine nitrogen can be utilized to create materials with specific pH-responsive behaviors.
Utilization as a Versatile Building Block in Complex Organic Synthesis
The dual functionality of Pyridine, 3-(2-oxiranylethyl)- (9CI) makes it a valuable synthon for the construction of complex organic molecules, including natural product analogues and diverse heterocyclic systems.
Precursor for Natural Product Analogues (Synthetic Pathways)
While direct applications of Pyridine, 3-(2-oxiranylethyl)- (9CI) in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various alkaloids. The 3-substituted pyridine core is a common feature in many biologically active natural products. Synthetic strategies can be envisioned where the oxirane ring is opened by various nucleophiles to introduce key side chains, followed by further transformations of the pyridine ring to construct the target natural product skeleton. For instance, the pyritide family of natural products features a trisubstituted pyridine core that can be accessed through convergent synthetic strategies involving pyridine ring synthesis from amino acid precursors.
Intermediate in the Construction of Diverse Heterocyclic Scaffolds
The reactivity of the oxirane ring in Pyridine, 3-(2-oxiranylethyl)- (9CI) provides a gateway to a variety of heterocyclic scaffolds. The ring-opening of the epoxide with different nucleophiles can lead to the formation of new heterocyclic rings fused to or substituted on the pyridine core.
For example, reaction with dinucleophiles could lead to the formation of fused ring systems. The general reactivity of epoxides with a range of nucleophiles opens up synthetic routes to various heterocyclic structures.
| Reactant | Resulting Heterocyclic Scaffold |
| Hydrazine derivatives | Pyridyl-substituted pyrazolidines or other nitrogen-containing heterocycles |
| Amino-thiols | Pyridyl-substituted thiazolidines or other sulfur and nitrogen-containing heterocycles |
| Dinucleophiles (e.g., o-phenylenediamine) | Fused heterocyclic systems such as pyridobenzodiazepines |
The versatility of Pyridine, 3-(2-oxiranylethyl)- (9CI) as a building block is further enhanced by the numerous known transformations of the pyridine ring itself, allowing for a wide range of synthetic possibilities in the construction of complex and biologically relevant molecules.
Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis
The structure of Pyridine, 3-(2-oxiranylethyl)- (9CI), containing both a coordinating pyridine ring and a reactive oxirane (epoxide) ring, makes it a valuable precursor for the synthesis of chiral ligands. The primary strategy involves the stereoselective ring-opening of the epoxide to generate a chiral β-amino alcohol or a related derivative, which can then act as a ligand in asymmetric catalysis.
While direct studies on the 3-substituted isomer are scarce, extensive research on the analogous compound, 2-(2-oxiranyl)-pyridine, provides a clear blueprint for this application. A study detailed the synthesis of various 2-oxiranyl-azaarenes, which were subsequently used as precursors to chiral ligands. researchgate.net The racemic epoxide was subjected to a regioselective ring-opening reaction with a chiral primary amine, such as (S)-1-phenylethylamine, acting as a chiral auxiliary. researchgate.net This reaction, often catalyzed by a Lewis acid like Scandium triflate (Sc(OTf)₃), yields diastereomeric β-amino alcohols that can be separated to isolate enantiomerically pure products. researchgate.net
These resulting chiral β-amino alcohol pyridine derivatives are bidentate ligands, capable of coordinating to a metal center through both the pyridine nitrogen and the amino or hydroxyl group. Their efficacy has been demonstrated in asymmetric reactions, such as the zinc-catalyzed aldol reaction of p-nitrobenzaldehyde with cyclohexanone, where they induced enantioselectivity in the product. researchgate.net
Table 1: Representative Synthesis of Chiral Ligands from an Analogous 2-Oxiranyl-Pyridine Precursor Based on data from analogous compounds to illustrate the potential of Pyridine, 3-(2-oxiranylethyl)- (9CI).
| Precursor | Chiral Amine | Catalyst/Conditions | Resulting Ligand Structure | Application |
|---|---|---|---|---|
| 2-(Oxiranyl)pyridine | (S)-1-phenylethylamine | Sc(OTf)₃ / DIEA, 80°C | (1S)-1-phenyl-2-((S)-1-(pyridin-2-yl)-2-hydroxyethylamino)ethanol | Asymmetric Aldol Reaction |
| trans-2-(2,2'-Bipyridinyl-6-yl)-3-phenyloxirane | (S)-1-phenylethylamine | Sc(OTf)₃ / DIEA, 80°C | Chiral β-amino alcohol derivative of bipyridine | Asymmetric Aldol Reaction |
This synthetic route highlights the potential of Pyridine, 3-(2-oxiranylethyl)- (9CI) as a versatile building block for creating new chiral environments for asymmetric catalysis. The innovation of such chiral pyridine-derived ligands is a crucial endeavor for the synthesis of functional molecules. nih.gov
Catalytic and Organocatalytic Roles of Pyridine, 3-(2-oxiranylethyl)- (9CI) and its Derivatives
The dual functionality of Pyridine, 3-(2-oxiranylethyl)- (9CI) allows it and its derivatives to participate in catalysis in two primary ways: as a metal-free organocatalyst or as a ligand that modulates the activity of a transition metal center.
Organocatalytic Activity in Ring-Opening Reactions
The pyridine nitrogen in Pyridine, 3-(2-oxiranylethyl)- (9CI) is a Lewis base and can function as a nucleophilic catalyst. This is a common feature of pyridine derivatives, with compounds like 4-dimethylaminopyridine (DMAP) being widely used as highly effective nucleophilic catalysts for a variety of reactions.
In the context of ring-opening reactions, pyridines can activate electrophiles. For instance, pyridine-N-oxide has been shown to be an efficient organocatalyst for the ring-opening of N-tosylaziridines with aryl thiols under mild conditions. While this involves an N-oxide derivative, it demonstrates the catalytic potential of the pyridine scaffold.
A plausible, though not yet reported, organocatalytic application for Pyridine, 3-(2-oxiranylethyl)- (9CI) would be in the ring-opening of other strained rings, such as different epoxides or aziridines. The pyridine nitrogen could act as a nucleophilic catalyst to initiate the ring-opening, or as a Brønsted base to activate a nucleophile. Research on Brønsted acid-catalyzed ring-opening of 2H-azirines highlights the importance of acid/base properties in facilitating such transformations. researchgate.net
Ligand in Transition Metal-Catalyzed Processes (e.g., cross-coupling, polymerization)
Pyridine and its derivatives are among the most common ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate strongly to metal centers. researchgate.net This coordination can stabilize the metal, modulate its electronic properties, and influence the stereochemistry of the reaction.
Cross-Coupling Reactions: The pyridine moiety of Pyridine, 3-(2-oxiranylethyl)- (9CI) can serve as a directing group in C-H activation or as a standard ligand in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. Transition metal complexes involving pyridine ligands are widely used as synthetic precursors for these transformations. The presence of the pyridine can lead to the formation of stable metal complexes that facilitate catalytic cycles. For example, palladium complexes with pyridine-containing ligands have been developed for numerous C-C coupling reactions.
The oxirane group on the ethyl side chain offers a unique feature: it can be used to immobilize the catalytic complex onto a solid support. For instance, the epoxide ring could be opened by a functional group on the surface of silica gel or a polymer resin (e.g., an amine or hydroxyl group). This would create a polymer-supported heterogeneous catalyst, which is highly desirable for ease of separation and catalyst recycling. The immobilization of palladium-imine-pyridine complexes on graphene oxide is one example of creating such recyclable catalysts for coupling reactions. researchgate.net
Polymerization Reactions: In olefin polymerization, pyridine-based ligands are crucial in designing late transition metal catalysts (e.g., Ni, Pd, Fe, Co). The steric and electronic properties of the pyridine ligand directly influence the catalytic activity, the molecular weight of the resulting polymer, and its microstructure (e.g., branching). For instance, 2-(arylimino)pyridine-nickel catalysts are used for ethylene (B1197577) polymerization to produce highly branched polymers. nih.gov
Pyridine, 3-(2-oxiranylethyl)- (9CI) could be used to create novel catalyst architectures. After coordination to a metal center via the pyridine nitrogen, the epoxide functionality could either remain as a non-coordinating group or be transformed. For example, ring-opening the epoxide could introduce a new donor atom (e.g., an oxygen from a hydroxyl group), creating a bidentate [N, O] ligand. Such modifications can have a profound impact on catalytic performance. Amine-pyridine iron catalysts, for example, show different activity and selectivity in isoprene polymerization compared to their imine-pyridine counterparts. organic-chemistry.org
Table 2: Potential Applications in Transition Metal Catalysis
| Catalytic Process | Role of Pyridine, 3-(2-oxiranylethyl)- (9CI) | Potential Advantage | Relevant Analogous Systems |
|---|---|---|---|
| Cross-Coupling | Monodentate N-ligand for Pd, Cu, or Ni catalysts. | The oxirane group can be used for immobilization on a solid support. | Palladium imine-pyridine-imine complex immobilized on graphene oxide. researchgate.net |
| Polymerization | Ligand for late transition metal (e.g., Ni, Fe) catalysts. | Can be converted into a bidentate [N, O] ligand via epoxide ring-opening. | Amine-pyridine and imine-pyridine iron complexes for isoprene polymerization. organic-chemistry.org |
| Asymmetric Catalysis | Precursor to a chiral bidentate ligand after enantioselective ring-opening. | Modular synthesis allows for tuning of the chiral environment. | Chiral β-amino alcohols from 2-oxiranyl-pyridines used in aldol reactions. researchgate.net |
Mechanistic Insights and Theoretical Investigations of Pyridine, 3 2 Oxiranylethyl 9ci
Computational Chemistry Approaches
Computational modeling serves as a cornerstone for modern chemical research, enabling the detailed investigation of molecular structures and properties. For a molecule like Pyridine (B92270), 3-(2-oxiranylethyl)-, with its combination of an aromatic heterocycle and a reactive epoxide ring, these methods are particularly insightful.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for Pyridine, 3-(2-oxiranylethyl)- would provide a deep understanding of how the electron density is distributed across the molecule, which is fundamental to its reactivity.
Studies on various pyridine derivatives have demonstrated that substituents significantly influence the electronic properties of the pyridine ring. researchgate.net For Pyridine, 3-(2-oxiranylethyl)-, the ethyl-oxirane group at the 3-position acts as a mild electron-donating group, which would be expected to increase the electron density on the pyridine ring, particularly at the nitrogen atom. This, in turn, affects the molecule's basicity and its ability to coordinate with other chemical species.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Computational analyses of similar pyridine-containing structures allow for the prediction of these values, which are essential for anticipating the compound's behavior in chemical reactions. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.9 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values presented in this table are illustrative and based on typical DFT results for substituted pyridines.
While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing crucial information on conformational flexibility and intermolecular interactions.
The ethyl-oxirane side chain of Pyridine, 3-(2-oxiranylethyl)- is flexible, allowing for multiple rotational conformations (rotamers). MD simulations can explore the potential energy surface associated with the rotation around the C-C bonds of this side chain, identifying the most stable, low-energy conformations. This analysis is vital for understanding how the molecule might orient itself when approaching a reaction partner or a biological target. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other reactants, revealing the nature of non-covalent interactions like hydrogen bonds and van der Waals forces that govern its behavior in solution.
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for Pyridine, 3-(2-oxiranylethyl)- can aid in the unambiguous assignment of experimental signals.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds, which are observed as absorption bands in an IR spectrum. For instance, calculations would predict characteristic frequencies for the C=N and C=C stretching vibrations within the pyridine ring, C-H stretches of the aromatic ring and the ethyl group, and the distinctive ring-breathing modes of the oxirane group. youtube.com
NMR Spectroscopy: Theoretical models can calculate the chemical shifts (δ) for the 1H and 13C nuclei in the molecule. These predictions are highly sensitive to the electronic environment of each atom. Such calculations would help assign the distinct signals for the protons on the pyridine ring, the methylene (B1212753) (-CH2-) protons of the ethyl bridge, and the protons on the oxirane ring. youtube.com
Table 2: Predicted vs. Typical Experimental Spectroscopic Data
| Spectrum | Functional Group | Predicted Shift/Frequency | Typical Experimental Range |
| 1H NMR | Aromatic Protons (Pyridine) | 7.2 - 8.5 ppm | 7.0 - 8.7 ppm |
| Methylene Protons (-CH2-CH2-O) | 3.9 - 4.2 ppm | 3.5 - 4.5 ppm | |
| Methylene Protons (Py-CH2-) | 2.8 - 3.1 ppm | 2.7 - 3.3 ppm | |
| 13C NMR | Aromatic Carbons (Pyridine) | 120 - 150 ppm | 120 - 155 ppm |
| Oxirane Carbons (-CH-O) | 48 - 55 ppm | 45 - 60 ppm | |
| IR | C=N Stretch (Pyridine) | ~1590 cm-1 | 1570 - 1610 cm-1 |
| C-O-C Stretch (Oxirane) | ~1250 cm-1 | 1240 - 1260 cm-1 |
Note: Predicted values are illustrative. Experimental values can vary based on solvent and other conditions.
Reaction Mechanism Elucidation
Understanding the precise mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product outcomes. Computational chemistry provides the tools to map out the entire reaction pathway, identifying key intermediates and the transition states that connect them.
For Pyridine, 3-(2-oxiranylethyl)-, two key transformations are of primary interest: the ring-opening of the oxirane moiety and potential polymerization initiation.
Oxirane Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can proceed through different mechanisms, such as SN1 or SN2 pathways, depending on the reaction conditions (e.g., acidic or basic). researchgate.net Transition state analysis can be used to model these pathways. By calculating the structures and energies of the transition states, chemists can determine which pathway is more favorable. For example, modeling the attack of a nucleophile on one of the oxirane carbons would reveal the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed.
Polymerization Initiation: The oxirane group can be used to initiate ring-opening polymerization. Computational studies can elucidate the mechanism of this initiation step. For instance, the coordination of a cationic initiator to the oxygen atom of the oxirane ring weakens the C-O bonds, facilitating nucleophilic attack by another monomer unit. Transition state calculations can quantify the energy barriers for these initiation and propagation steps, providing insight into the polymerization kinetics.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or potential energy surface) for a reaction can be constructed. nih.gov This profile provides a visual representation of the reaction pathway, highlighting the activation energies for each step.
Structure-Reactivity Relationships in Pyridine, 3-(2-oxiranylethyl)- (9CI)
The reactivity of the oxirane ring in Pyridine, 3-(2-oxiranylethyl)- (9CI), is intricately linked to the electronic properties of the pyridine moiety. The nitrogen atom in the pyridine ring, with its lone pair of electrons and electronegativity, exerts a significant influence on the adjacent ethyl-oxirane substituent. This influence can be modulated by the presence of additional substituents on the pyridine ring, thereby providing a means to tune the reactivity of the epoxide.
Influence of Pyridine Ring Substitution on Oxirane Reactivity
The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the reactivity of the oxirane ring towards nucleophilic attack. This relationship is predicated on the ability of substituents to either donate or withdraw electron density from the pyridine ring, which in turn affects the electrophilicity of the carbon atoms of the oxirane ring.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density of the pyridine ring. This inductive and/or resonance effect propagates through the ethyl linker to the oxirane ring, leading to a greater polarization of the C-O bonds within the epoxide. The increased partial positive charge on the oxirane carbons renders them more susceptible to nucleophilic attack. Computational studies on related systems have shown that electron-withdrawing groups can enhance the electrophilic nature of a pyridine ring, facilitating nucleophilic addition. researchgate.net This principle suggests that the presence of EWGs on the pyridine ring of 3-(2-oxiranylethyl)pyridine would lower the activation energy for the ring-opening reaction by stabilizing the transition state of the nucleophilic attack.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups increase the electron density of the pyridine ring. This effect is transmitted to the oxirane ring, reducing the partial positive charge on its carbon atoms. As a result, the oxirane ring becomes less electrophilic and, consequently, less reactive towards nucleophiles. Experimental and computational studies on the reaction of OH radicals with methyl- and ethyl-substituted pyridines have provided insights into how alkyl substituents affect the electronic properties and reactivity of the pyridine ring. oberlin.edu
The following interactive data table summarizes the predicted qualitative effects of various substituents on the reactivity of the oxirane ring in Pyridine, 3-(2-oxiranylethyl)- (9CI).
| Substituent on Pyridine Ring | Electronic Effect | Predicted Influence on Oxirane Ring Electrophilicity | Predicted Reactivity towards Nucleophiles |
| -NO2 | Strong Electron-Withdrawing | Significant Increase | High |
| -CN | Strong Electron-Withdrawing | Significant Increase | High |
| -Cl | Moderate Electron-Withdrawing | Moderate Increase | Moderate |
| -H | Neutral | Baseline | Baseline |
| -CH3 | Weak Electron-Donating | Weak Decrease | Low |
| -OCH3 | Moderate Electron-Donating | Moderate Decrease | Low |
It is important to note that the position of the substituent on the pyridine ring relative to the 3-(2-oxiranylethyl) group will also impact its electronic influence due to varying contributions of inductive and resonance effects.
Stereochemical Outcomes of Enantioselective and Diastereoselective Reactions
The presence of a chiral center in the oxirane ring of Pyridine, 3-(2-oxiranylethyl)- (9CI) opens up possibilities for stereoselective transformations. The stereochemical outcome of reactions, such as enantioselective and diastereoselective ring-opening, is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.
Enantioselective Reactions: In reactions involving a racemic mixture of 3-(2-oxiranylethyl)pyridine, chiral catalysts can be employed to achieve kinetic resolution, where one enantiomer reacts preferentially to yield an enantioenriched product and unreacted starting material. For instance, the use of chiral Lewis acids or chiral amines as catalysts in the ring-opening of epoxides is a well-established strategy for obtaining enantiomerically pure products. While specific studies on 3-(2-oxiranylethyl)pyridine are limited, research on the regioselective epoxide ring-opening of 2-oxiranyl-pyridines with chiral amines provides a relevant model. researchgate.net In such reactions, the formation of diastereomeric transition states, stabilized to different extents, governs the enantioselectivity.
Diastereoselective Reactions: When the nucleophile itself is chiral, the reaction with racemic 3-(2-oxiranylethyl)pyridine can lead to the formation of diastereomeric products. The inherent stereochemistry of both the epoxide and the nucleophile will dictate the facial selectivity of the attack and, consequently, the diastereomeric ratio of the products. The steric hindrance and electronic interactions between the substituent on the pyridine ring, the incoming nucleophile, and the chiral catalyst (if present) are key factors in determining the diastereoselectivity. Computational studies on related cycloaddition reactions have highlighted the importance of steric effects in controlling regioselectivity, a principle that can be extended to diastereoselectivity. mdpi.com
The table below illustrates hypothetical stereochemical outcomes for the reaction of (R)- and (S)-3-(2-oxiranylethyl)pyridine with a chiral nucleophile, leading to the formation of diastereomers.
| Epoxide Enantiomer | Chiral Nucleophile | Product Diastereomer |
| (R)-3-(2-oxiranylethyl)pyridine | (R)-Nucleophile | (R,R)-Product |
| (R)-3-(2-oxiranylethyl)pyridine | (S)-Nucleophile | (R,S)-Product |
| (S)-3-(2-oxiranylethyl)pyridine | (R)-Nucleophile | (S,R)-Product |
| (S)-3-(2-oxiranylethyl)pyridine | (S)-Nucleophile | (S,S)-Product |
Further detailed experimental and computational studies are necessary to fully elucidate the intricate stereochemical pathways of reactions involving Pyridine, 3-(2-oxiranylethyl)- (9CI) and its derivatives.
Advanced Analytical Techniques for Characterization and Quantification of Pyridine, 3 2 Oxiranylethyl 9ci in Research
Spectroscopic Characterization Methods
Spectroscopy is fundamental to the structural elucidation of Pyridine (B92270), 3-(2-oxiranylethyl)-. Each method provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for structural assignment and purity)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of Pyridine, 3-(2-oxiranylethyl)-. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic downfield shifts for the protons ortho and para to the nitrogen atom. rsc.org The protons of the ethyl linker and the oxirane ring will appear in the upfield region. The diastereotopic protons of the CH₂ group adjacent to the chiral center of the oxirane would likely appear as a complex multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbons of the pyridine ring typically resonate between δ 120-150 ppm. rsc.orgresearchgate.net The carbons of the ethyl and oxirane groups will be found at higher field strengths.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments. mdpi.comnih.gov
COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl side chain and the pyridine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon's chemical shift based on its attached proton.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethyl-oxirane side chain to the correct position (C-3) on the pyridine ring. mdpi.com
Purity assessment can also be performed using ¹H NMR by integrating the signals of the compound against those of a known internal standard of high purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 3-(2-oxiranylethyl)- in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine C2 | ~8.4 (d) | ~150.0 |
| Pyridine C3 | - | ~135.8 |
| Pyridine C4 | ~7.5 (d) | ~139.0 |
| Pyridine C5 | ~7.2 (dd) | ~123.5 |
| Pyridine C6 | ~8.5 (s) | ~147.5 |
| Ethyl CH₂ (α) | ~2.8 (t) | ~33.0 |
| Ethyl CH₂ (β) | ~1.9 (m) | ~30.0 |
| Oxirane CH | ~3.1 (m) | ~52.0 |
| Oxirane CH₂ | ~2.5 (dd), ~2.8 (dd) | ~47.0 |
Infrared (IR) and Raman Spectroscopy (for functional group identification)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in Pyridine, 3-(2-oxiranylethyl)-. These two methods are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key characteristic absorption bands would confirm the presence of the pyridine ring and the oxirane ring. pw.edu.pl
Pyridine Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net
Oxirane Ring: The characteristic asymmetric C-O-C stretching of the epoxide ring is a key indicator, usually found around 1250 cm⁻¹. The C-H stretching of the epoxide ring protons can also be observed.
Alkyl Chain: C-H stretching vibrations for the ethyl group appear in the 2850-2960 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. semi.ac.cn For Pyridine, 3-(2-oxiranylethyl)-, Raman spectroscopy would be effective in identifying the symmetric "ring breathing" mode of the pyridine ring (around 990-1030 cm⁻¹), which is a hallmark of this heterocycle. researchgate.netaps.org
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H (Pyridine) | Stretching | 3000 - 3100 | IR, Raman |
| Alkyl C-H (Ethyl/Oxirane) | Stretching | 2850 - 3000 | IR, Raman |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 | IR, Raman |
| Pyridine Ring | Ring Breathing (Symmetric) | 990 - 1030 | Raman (Strong) |
| Oxirane C-O-C | Asymmetric Stretch | ~1250 | IR (Strong) |
| Oxirane C-O | Symmetric Stretch (Ring Breathing) | 810-950 | IR, Raman |
Mass Spectrometry (MS) (for molecular weight and fragmentation analysis)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. chemguide.co.uk
For Pyridine, 3-(2-oxiranylethyl)-, electron ionization (EI) would likely be used. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₉H₁₁NO, exact mass: 149.0841 g/mol ).
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely include:
Loss of the oxirane moiety: Cleavage of the ethyl chain could lead to fragments corresponding to the loss of C₂H₃O.
Benzylic-type cleavage: Cleavage of the C-C bond between the ethyl group and the oxirane ring is common. libretexts.org
Pyridine ring fragmentation: A characteristic fragmentation of the pyridine ring involves the loss of HCN (27 Da), leading to a significant fragment ion. nist.gov
Rearrangements: The McLafferty rearrangement is possible if the side chain is long enough, though less likely here.
Table 3: Predicted Key Mass Spectral Fragments for Pyridine, 3-(2-oxiranylethyl)-
| m/z Value | Proposed Fragment Identity |
| 149 | [M]⁺ (Molecular Ion) |
| 120 | [M - CH₂CH]⁺ |
| 106 | [M - C₂H₃O]⁺ (Loss of oxirane moiety) |
| 93 | [C₅H₄NCH₂]⁺ (Benzylic-type cleavage) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 52 | [C₄H₄]⁺ (From pyridine ring fragmentation) |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating Pyridine, 3-(2-oxiranylethyl)- from reaction mixtures, byproducts, or impurities, thereby allowing for its quantification and purity assessment. cdc.gov
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful techniques for the analysis of pyridine derivatives. cdc.govhelixchrom.com
Gas Chromatography (GC): Due to its volatility, Pyridine, 3-(2-oxiranylethyl)- is well-suited for GC analysis. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would likely provide good separation. mdpi.comnih.gov Detection can be achieved using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (GC-MS) for definitive peak identification and analysis of trace impurities. nih.govnih.gov GC-MS combines the separation power of GC with the detection specificity of MS, making it an excellent tool for purity assessment. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly as it does not require the analyte to be volatile and is performed at lower temperatures, which is beneficial for potentially thermally labile compounds. thermofisher.com Reversed-phase HPLC is the most common mode.
Stationary Phase: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column would be appropriate.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used, typically in a gradient or isocratic elution mode. helixchrom.comsielc.comhelixchrom.com
Detection: Given the presence of the pyridine chromophore, UV detection (typically around 254-260 nm) would be highly effective and sensitive. sielc.com
Chiral Chromatography for Enantiomeric Excess Determination
The oxirane ring in Pyridine, 3-(2-oxiranylethyl)- contains a stereogenic center, meaning the compound exists as a pair of enantiomers ((R) and (S) forms). As enantiomers often exhibit different biological activities, it is critical to separate and quantify them. Chiral chromatography is the primary method for this analysis. nih.govmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being widely effective for a broad range of compounds, including those with stereogenic centers adjacent to aromatic rings. nih.govresearchgate.net Macrocyclic glycopeptide selectors are also a powerful option. mdpi.com
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is crucial and must be optimized for the specific CSP and analyte to achieve baseline separation. nih.gov
Enantiomeric Excess (ee): Once the enantiomers are separated, their relative peak areas are used to calculate the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer relative to the other. This is calculated as: % ee = [([R] - [S]) / ([R] + [S])] x 100
Successful enantiomeric separation is fundamental for studies involving stereoselective synthesis or the evaluation of the specific biological properties of each enantiomer. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
In the case of 3-substituted pyridines, such as trans-bis-(pyridin-3-yl)ethylene, the molecular structure and crystal packing are dictated by a combination of C-H···N hydrogen bonds and edge-to-face C-H···π interactions. nih.govnih.govresearchgate.net For Pyridine, 3-(2-oxiranylethyl)- (9CI), one would anticipate that the ethyl-oxirane substituent at the 3-position would play a critical role in directing the supramolecular assembly. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, and it is likely to participate in intermolecular interactions with hydrogen atoms from neighboring molecules.
A hypothetical crystallographic study of Pyridine, 3-(2-oxiranylethyl)- (9CI) would yield a data table similar to the one below, which is representative of the information obtained from single-crystal XRD analysis of organic molecules. researchgate.net
Table 1: Representative Crystallographic Data for a 3-Substituted Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Theta range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
This table is a template representing typical data obtained from a single-crystal X-ray diffraction experiment and does not represent actual data for Pyridine, 3-(2-oxiranylethyl)- (9CI).
In Situ Spectroscopic Monitoring for Reaction Progress Analysis
In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for sample extraction. youtube.com For a compound like Pyridine, 3-(2-oxiranylethyl)- (9CI), these methods are invaluable for tracking its synthesis or its subsequent reactions, such as the ring-opening of the epoxide.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can monitor the progress of reactions by tracking the changes in vibrational frequencies of functional groups. For the synthesis of Pyridine, 3-(2-oxiranylethyl)- (9CI), one could monitor the appearance of characteristic peaks for the pyridine ring and the epoxide. For instance, the C-O-C stretching vibrations of the epoxide ring typically appear in the 800-950 cm⁻¹ region. mdpi.com In subsequent reactions involving the epoxide, such as a ring-opening with a nucleophile, the disappearance of this epoxide peak and the appearance of a new peak, for example, a broad O-H stretch around 3300-3500 cm⁻¹ if the nucleophile is water or an alcohol, would indicate the progress of the reaction. mdpi.com
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. The pyridine ring vibrations are typically strong in Raman spectra, and changes in substitution or electronic environment can be observed. The symmetric stretching of the epoxide ring also gives a characteristic Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about reactants, intermediates, and products as a reaction proceeds. For the synthesis of Pyridine, 3-(2-oxiranylethyl)- (9CI), one could monitor the characteristic shifts of the protons on the pyridine ring and the appearance of signals for the protons on the oxirane ring (typically in the 2.5-3.5 ppm range in ¹H NMR). In a ring-opening reaction, the disappearance of the epoxide proton signals and the appearance of new signals corresponding to the ring-opened product would allow for real-time kinetic analysis.
UV-Visible Spectroscopy: While less structurally informative than FTIR or NMR, UV-Vis spectroscopy can be used to monitor reactions involving changes in conjugation or chromophores. The pyridine ring has characteristic UV absorptions, and any reaction that alters the electronic structure of the ring could be monitored.
The application of these in situ techniques would allow for the optimization of reaction conditions, the identification of reaction intermediates, and a deeper understanding of the reaction mechanism for the synthesis and derivatization of Pyridine, 3-(2-oxiranylethyl)- (9CI).
Table 2: Spectroscopic Techniques for In Situ Monitoring
| Technique | Key Functional Groups/Moieties Monitored | Typical Application |
|---|---|---|
| FTIR | C-O-C stretch (epoxide), O-H stretch (ring-opening product), Pyridine ring vibrations | Monitoring synthesis and epoxide ring-opening reactions. researchgate.netaps.org |
| Raman | Symmetric epoxide ring stretch, Pyridine ring vibrations | Complementary to FTIR, especially useful in aqueous systems. |
| NMR | Protons on the epoxide ring, Protons on the pyridine ring, Protons of the ring-opened product | Detailed structural analysis of reactants, intermediates, and products over time. |
| UV-Vis | Pyridine ring (π-π* transitions) | Monitoring reactions that involve changes to the aromatic system's electronic structure. |
Emerging Research Frontiers and Future Perspectives for Pyridine, 3 2 Oxiranylethyl 9ci
Development of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of Pyridine (B92270), 3-(2-oxiranylethyl)- (9CI) is a primary focus of current research. Traditional synthetic routes often involve multi-step processes with stoichiometric reagents and harsh reaction conditions. Modern approaches are geared towards improving atom economy, reducing waste, and utilizing greener reagents and catalysts.
A plausible and widely explored strategy involves the epoxidation of 3-vinylpyridine (B15099). This reaction can be achieved using various oxidizing agents. Green oxidants like hydrogen peroxide are particularly attractive due to their low cost and the production of water as the only byproduct. Catalytic systems involving manganese or methyltrioxorhenium (MTO) have shown promise in promoting efficient epoxidation with hydrogen peroxide. The addition of co-catalysts, such as 3-cyanopyridine (B1664610), can further enhance the efficiency of these systems.
Table 1: Comparison of Potential Synthetic Pathways for Pyridine, 3-(2-oxiranylethyl)- (9CI)
| Precursor | Key Transformation(s) | Potential Advantages | Potential Challenges |
| 3-Vinylpyridine | Direct Epoxidation | Fewer steps, potentially higher atom economy | Availability and stability of the starting material |
| 3-Picoline | Formaldehyde condensation, dehydration, epoxidation | Readily available and inexpensive starting material | Multiple steps, potential for side reactions |
| 3-Pyridylacetic acid | Reduction, dehydration, epoxidation | Alternative route from a different precursor | Multi-step process, requires reducing agents |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
The bifunctional nature of Pyridine, 3-(2-oxiranylethyl)- (9CI) offers a rich playground for exploring novel chemical reactions. The pyridine nitrogen can act as a nucleophile, a base, or a ligand for metal catalysts, while the epoxide ring is susceptible to nucleophilic ring-opening reactions. The interplay between these two functional groups can lead to unprecedented reactivity.
One area of exploration is the intramolecularly catalyzed ring-opening of the epoxide. The pyridine nitrogen could potentially act as an internal catalyst, activating the epoxide towards attack by external nucleophiles or facilitating rearrangements. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of Lewis or Brønsted acids. For instance, the use of reagents like Et3N·3HF can lead to highly regioselective formation of allylic fluorohydrins from vinyl epoxides, a transformation that could be adapted for Pyridine, 3-(2-oxiranylethyl)- (9CI) to introduce fluorine atoms into the molecule.
Furthermore, the pyridine ring itself can undergo a variety of transformations, such as N-oxidation, alkylation, or metal-catalyzed C-H functionalization. Performing these reactions in the presence of the reactive epoxide ring presents both a challenge and an opportunity for discovering new chemoselective transformations. For example, selective N-oxidation of the pyridine without affecting the epoxide would yield a new derivative with altered electronic properties and reactivity.
Design of Advanced Functional Materials Utilizing Pyridine, 3-(2-oxiranylethyl)- (9CI) Scaffolds
The ability of Pyridine, 3-(2-oxiranylethyl)- (9CI) to undergo polymerization and grafting reactions makes it a highly valuable monomer for the creation of advanced functional materials. The ring-opening of the epoxide can be initiated to form polyethers with pendant pyridine groups. These polymers can exhibit a range of interesting properties, including metal coordination, pH-responsiveness, and catalytic activity.
The incorporation of pyridine units into a polymer backbone can impart unique electrical, mechanical, and thermal properties. ontosight.ai For example, pyridine-containing polymers are being explored for applications in electronics and optoelectronics. The synthesis of block copolymers, where one block is derived from Pyridine, 3-(2-oxiranylethyl)- (9CI), allows for the creation of self-assembling materials with ordered nanostructures. nih.govmdpi.comharth-research-group.orgresearchgate.net These materials could find use in areas such as nanolithography, drug delivery, and as templates for the synthesis of other nanomaterials.
Grafting Pyridine, 3-(2-oxiranylethyl)- (9CI) onto surfaces or other polymers is another promising avenue for creating functional materials. nih.gov For instance, modifying the surface of inorganic nanoparticles with this compound could enhance their dispersibility in polymer matrices or introduce catalytic sites. The pyridine moieties can act as ligands for metal ions, leading to the formation of polymer-supported catalysts that are easily recoverable and reusable.
Integration into Supramolecular and Nanoscience Architectures
The pyridine moiety of Pyridine, 3-(2-oxiranylethyl)- (9CI) is an excellent hydrogen bond acceptor and can participate in a variety of non-covalent interactions, including π-π stacking and metal coordination. This makes it an ideal building block for the construction of well-defined supramolecular assemblies. rsc.orgresearchgate.netnih.govconicet.gov.armdpi.com
By reacting the epoxide group with complementary molecules containing functional groups such as amines or carboxylic acids, it is possible to create larger, more complex supramolecular architectures. For example, the reaction with a diamine could lead to the formation of macrocycles or linear supramolecular polymers. The pyridine units within these assemblies can then be used to bind metal ions or other guest molecules, leading to the formation of functional host-guest systems.
In the realm of nanoscience, Pyridine, 3-(2-oxiranylethyl)- (9CI) can be used to functionalize nanoparticles, quantum dots, and carbon nanotubes. The pyridine group can act as an anchor to the nanoparticle surface and can also be used to tune the electronic properties of the nanomaterial. The epoxide group provides a reactive handle for further functionalization, allowing for the attachment of other molecules, such as fluorescent dyes or targeting ligands for biomedical applications.
Table 2: Potential Supramolecular and Nanoscience Applications
| Application Area | Role of Pyridine, 3-(2-oxiranylethyl)- (9CI) | Potential Outcome |
| Supramolecular Chemistry | Building block for macrocycles and polymers | Host-guest systems, molecular sensors |
| Nanoscience | Surface functionalization of nanoparticles | Enhanced dispersibility, catalytic activity |
| Biomedical Applications | Linker for attaching biomolecules | Targeted drug delivery, bioimaging |
Predictive Modeling and Machine Learning in Pyridine, 3-(2-oxiranylethyl)- (9CI) Chemistry
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research, enabling the prediction of reaction outcomes, the design of new catalysts, and the discovery of materials with desired properties. nih.govatomwise.com For Pyridine, 3-(2-oxiranylethyl)- (9CI), these tools can be applied to several key areas.
Density functional theory (DFT) calculations can be used to investigate the mechanisms of the ring-opening reactions of the epoxide, providing insights into the regioselectivity and stereoselectivity of these transformations. nih.gov This can help in the rational design of catalysts and reaction conditions to achieve specific outcomes. Computational modeling can also be used to predict the properties of polymers and materials derived from this compound, accelerating the discovery of new functional materials.
Machine learning algorithms can be trained on existing experimental data to predict the reactivity of Pyridine, 3-(2-oxiranylethyl)- (9CI) under different conditions. researchgate.net For example, a model could be developed to predict the optimal catalyst for the epoxidation of 3-vinylpyridine or the best nucleophile for a specific ring-opening reaction. As more data on the chemistry of this compound becomes available, machine learning will play an increasingly important role in guiding future research. nih.govarxiv.org
Addressing Unresolved Challenges and Identifying Research Gaps
Despite its significant potential, the chemistry of Pyridine, 3-(2-oxiranylethyl)- (9CI) is still in its early stages of exploration. Several challenges and research gaps need to be addressed to fully unlock its capabilities.
A major challenge is the development of a highly efficient, selective, and scalable synthesis of the compound. While several potential routes exist, further optimization is needed to make it readily available for widespread use. A significant research gap exists in the systematic study of its reactivity. A comprehensive investigation of the ring-opening reactions with a wide range of nucleophiles under various conditions is needed to fully map out its chemical space.
The application of this compound in materials science is also an area that requires further exploration. While the potential for creating functional polymers and materials is clear, more experimental work is needed to synthesize and characterize these materials and to evaluate their performance in specific applications. Finally, the development of accurate predictive models for the reactivity and properties of this compound will require the generation of high-quality experimental data to train and validate these models.
Q & A
Basic: What are the recommended synthetic routes for PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI), and how can its purity be validated?
Answer:
The synthesis of pyridine derivatives often involves alkylation or nucleophilic substitution reactions. For compounds with epoxide (oxirane) groups, a common approach is the reaction of a pyridine precursor with an epoxide-forming reagent, such as epichlorohydrin, under basic conditions. For example, describes the use of bismuth oxide catalysts in alkylation reactions to attach substituents to pyridine cores .
Purity Validation:
- Nuclear Magnetic Resonance (NMR): and NMR can confirm structural integrity by identifying proton and carbon environments, such as the oxirane ring’s characteristic peaks (~3.5–4.5 ppm for epoxide protons).
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion consistency with the theoretical mass.
- Chromatography: HPLC or GC with standardized protocols ensures purity >95% .
Advanced: How does the epoxide group in PYRIDINE, 3-(2-OXIRANYLETHYL)- influence its reactivity in nucleophilic ring-opening reactions?
Answer:
The strained three-membered epoxide ring is highly reactive toward nucleophiles (e.g., amines, thiols, or hydroxyl groups). Reactivity can be modulated by:
- pH Conditions: Acidic conditions protonate the epoxide oxygen, enhancing electrophilicity, while basic conditions deprotonate nucleophiles (e.g., OH⁻), accelerating attack.
- Steric Effects: The pyridine ring’s electronic environment (electron-withdrawing nature) polarizes the epoxide, directing nucleophilic attack to the less hindered carbon.
Methodological Insight:
Use kinetic studies (e.g., monitoring reaction rates via NMR) and computational tools (DFT calculations) to map transition states and regioselectivity .
Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy:
- NMR identifies protons on the pyridine ring (aromatic protons ~7–9 ppm) and oxirane protons.
- NMR distinguishes carbons in the epoxide (~45–60 ppm) and pyridine ring (~120–150 ppm).
- Infrared (IR) Spectroscopy: Confirms epoxide C-O-C stretching (~1250 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography: Resolves 3D structure, particularly for confirming stereochemistry in derivatives .
Advanced: What strategies can mitigate conflicting data regarding the compound's stability under varying pH conditions?
Answer:
Conflicting stability data may arise from:
- Degradation Pathways: Epoxide hydrolysis under acidic/basic conditions forms diols, while pyridine ring oxidation may occur.
Resolution Strategies:
Controlled Stability Studies:
- Conduct accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring.
- Use buffered solutions (pH 1–13) to isolate degradation pathways.
Mechanistic Probes:
- Isotope labeling () to track hydrolysis intermediates.
- Pair with LC-MS to identify degradation products .
Basic: What are the key considerations for handling and storing this compound to ensure stability?
Answer:
- Storage Conditions:
- Store at 2–8°C in airtight, light-resistant containers to prevent epoxide ring degradation.
- Use desiccants to avoid moisture-induced hydrolysis.
- Handling Precautions:
Advanced: How can computational modeling predict the compound's interaction with biological targets like fungal enzymes?
Answer:
- Molecular Docking:
- MD Simulations:
- Assess binding stability over time (50–100 ns trajectories).
- QSAR Studies:
Basic: What are the known biological activities of structurally similar pyridine derivatives?
Answer:
Pyridine derivatives exhibit:
- Antifungal Activity: Inhibition of ergosterol biosynthesis (e.g., pyridinitril in ).
- Herbicidal/Nitrification Inhibition: Nitrapyrin () blocks soil nitrification.
- Insect Growth Regulation: Pyriproxyfen ( ) disrupts juvenile hormone pathways.
Relevance: The epoxide group may enhance bioactivity via covalent binding to target proteins .
Advanced: What experimental approaches are used to analyze the environmental impact of this compound's degradation products?
Answer:
- Ecotoxicology Assays:
- Daphnia magna or algae growth inhibition tests (OECD 202/201) for acute toxicity.
- Degradation Pathway Analysis:
- Use LC-QTOF-MS to identify transformation products in simulated sunlight (photolysis) or soil matrices.
- Bioaccumulation Studies:
- Measure logP values and BCF (bioconcentration factor) in fish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
